[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]boronic acid: is an organic compound with the molecular formula C12H9BO2S3 It is a boronic acid derivative featuring a thiophene ring system, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a halogenated thiophene derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]boronic acid can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or a borane. Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions, where electrophiles such as bromine (Br2) or iodine (I2) are introduced.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA; solvents like dichloromethane (DCM); temperatures around 0°C to room temperature.
Reduction: NaBH4; solvents like methanol or ethanol; temperatures around 0°C to room temperature.
Substitution: Br2, I2; solvents like acetic acid or chloroform; temperatures around 0°C to room temperature.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Boronate esters, boranes.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: In chemistry, [5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of conjugated polymers and organic semiconductors .
Biology: In biological research, this compound can be used as a probe or ligand in the study of biological systems. Its ability to form stable complexes with various biomolecules makes it useful in biochemical assays and imaging techniques.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry: In industry, this compound is utilized in the production of advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for use in flexible and wearable electronic devices .
Mechanism of Action
The mechanism of action of [5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes such as proteases and kinases. The thiophene rings contribute to the compound’s electronic properties, facilitating its role in electronic and optoelectronic applications .
Comparison with Similar Compounds
Thiophene-2-boronic acid: A simpler boronic acid derivative with a single thiophene ring.
2,5-Dithiophen-2-ylthiophene: A compound with two thiophene rings but lacking the boronic acid group.
Thiophene-3-boronic acid: Another boronic acid derivative with the boronic acid group at a different position on the thiophene ring.
Uniqueness: [5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]boronic acid is unique due to its extended conjugated system with three thiophene rings and the presence of the boronic acid group. This structure imparts distinct electronic properties, making it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .
Properties
Molecular Formula |
C12H9BO2S3 |
---|---|
Molecular Weight |
292.2 g/mol |
IUPAC Name |
[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C12H9BO2S3/c14-13(15)12-6-5-11(18-12)10-4-3-9(17-10)8-2-1-7-16-8/h1-7,14-15H |
InChI Key |
IOGRJQXWFFKPEL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.